N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid
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Overview
Description
N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is a compound that features an adamantane moiety, which is known for its rigid, diamond-like structure
Preparation Methods
The synthesis of N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . Another method involves refluxing in 1,2-dichloroethane with trifluoroacetic acid, followed by Friedel–Crafts alkylation to the 2-adamantyl position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation of adamantane derivatives can lead to the formation of dehydroadamantanes .
Scientific Research Applications
N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of high-energy fuels and thermally stable materials.
Mechanism of Action
The mechanism of action of N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The adamantane moiety provides a rigid structure that can interact with various enzymes and receptors, potentially disrupting their normal function. This disruption can lead to therapeutic effects, such as antiviral or antibacterial activity .
Comparison with Similar Compounds
Similar compounds to N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid include other adamantane derivatives such as:
1,3-dehydroadamantane: Known for its high reactivity and use in organic synthesis.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Produced by the reaction of adamantanecarboxylic acid with enamides.
Properties
IUPAC Name |
2-(2-adamantylmethyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3.C2HF3O2/c1-3-19(4-2)16(17)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h11-15H,3-10H2,1-2H3,(H2,17,18);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVRIPDDZSVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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